molecular formula C8H9BrO B595705 (2-Bromo-3-methylphenyl)methanol CAS No. 168886-97-3

(2-Bromo-3-methylphenyl)methanol

Cat. No.: B595705
CAS No.: 168886-97-3
M. Wt: 201.063
InChI Key: KOMJECHMWYAILT-UHFFFAOYSA-N
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Description

(2-Bromo-3-methylphenyl)methanol is a benzyl alcohol derivative featuring a bromine atom at the 2-position and a methyl group at the 3-position on the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of complex molecules via Grignard reactions, cross-coupling, or further functionalization . For instance, derivatives such as [1,1'-Biphenyl]-4-ylthis compound (m.p. 107–109°C, 93% yield) highlight its utility in generating sterically hindered alcohols .

Properties

IUPAC Name

(2-bromo-3-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6-3-2-4-7(5-10)8(6)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMJECHMWYAILT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680945
Record name (2-Bromo-3-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168886-97-3
Record name (2-Bromo-3-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-bromo-3-methylphenyl)methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Bromo-3-methylphenyl)methanol can be synthesized through several methods. One common approach involves the bromination of 3-methylbenzyl alcohol using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions and yields the desired product with high selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3-methylphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Bromo-3-methylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Bromo-3-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets through its hydroxyl and bromine functional groups. These interactions can lead to the modulation of enzymatic activities or disruption of cellular processes, contributing to its observed biological effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs of (2-Bromo-3-methylphenyl)methanol, emphasizing substituent diversity and its impact on properties:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Notable Substituents Reference
[1,1'-Biphenyl]-4-ylthis compound C₁₉H₁₇BrO 353.25 107–109 93 Biphenyl group
(2-Bromo-3-methylphenyl)(4-methoxyphenyl)methanol (S7) C₁₅H₁₅BrO₂ 307.18 63–65 80 4-Methoxyphenyl
(2-Bromo-3-methylphenyl)(furan-3-yl)methanol (1p) C₁₂H₁₁BrO₂ 267.12 56–58 64 Furan-3-yl
(2-Bromo-3-methylphenyl)(4-trifluoromethylphenyl)methanol (1l) C₁₅H₁₂BrF₃O 345.16 60–62 36 4-Trifluoromethylphenyl
(3-Amino-4-bromophenyl)methanol C₇H₈BrNO 202.05 N/A N/A 3-Amino, 4-bromo
(2-Amino-5-bromo-3-methoxyphenyl)methanol C₈H₁₀BrNO₂ 232.07 N/A N/A 2-Amino, 5-bromo, 3-methoxy
(3-Bromo-2,6-difluorophenyl)methanol C₇H₅BrF₂O 223.02 N/A N/A 3-Bromo, 2,6-difluoro
(2-Bromothiophen-3-yl)methanol C₅H₅BrOS 193.07 N/A N/A Thiophene ring, 2-bromo

Key Observations:

  • Steric Effects: Bulky substituents like biphenyl (m.p. 107–109°C) increase melting points compared to smaller groups (e.g., furan: 56–58°C) due to enhanced van der Waals interactions .
  • Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl in 1l) moderately elevate melting points (60–62°C) relative to electron-donating groups (e.g., methoxy in S7: 63–65°C) .
  • Polar Functional Groups: Amino substituents (e.g., in ) enhance solubility in polar solvents like DMSO and methanol, though specific data are sparse .

Biological Activity

(2-Bromo-3-methylphenyl)methanol, with the chemical formula C8H9BrO, is a brominated phenolic compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a bromine atom and a hydroxymethyl group attached to a methyl-substituted phenyl ring. This unique substitution pattern influences its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets through its functional groups. The hydroxyl group can engage in hydrogen bonding, while the bromine atom can participate in electrophilic reactions. These interactions may modulate enzymatic activities or disrupt cellular processes, leading to observed biological effects such as:

  • Enzyme Inhibition : Compounds similar to this compound have shown inhibitory effects on enzymes like acetylcholinesterase (AChE) and carbonic anhydrases (CA I and CA II), which are crucial in various physiological processes .

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Similar brominated phenolic compounds have demonstrated significant antimicrobial properties against a range of pathogens. While specific data for this compound is limited, its structural analogs suggest potential efficacy against bacterial and fungal strains.
  • Anticancer Properties : Research indicates that brominated compounds can exhibit antiproliferative effects on cancer cell lines. For instance, derivatives of bromophenols have shown IC50 values ranging from 10 to 33 nM against breast cancer cell lines, indicating potent anticancer activity .
  • Neuroprotective Effects : The inhibition of AChE by similar compounds suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease. The modulation of cholinergic signaling pathways through enzyme inhibition could lead to improved cognitive function .

Case Studies

Several studies provide insights into the biological activities of related compounds:

  • Study on Bromophenol Derivatives : A study synthesized various bromophenol derivatives and tested their inhibition against hCA I and II isoenzymes, revealing Ki values indicative of strong inhibitory potential. These findings suggest that this compound may similarly affect these enzymes, warranting further investigation .
  • Antiproliferative Activity : Another investigation focused on the antiproliferative effects of structurally related compounds on MCF-7 breast cancer cells. The results showed significant inhibition of cell growth, emphasizing the therapeutic potential of brominated phenolic compounds in oncology .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
(3-Bromo-2-methylphenyl)methanolBromine at position 3Antimicrobial and anticancer activity
(2-Bromo-4-methylphenyl)methanolBromine at position 2Enzyme inhibition
(2-Bromo-5-methoxy-3-methylphenyl)methanolAdditional methoxy groupEnhanced enzyme interaction

This table illustrates how positional isomers can exhibit different biological activities due to their unique structural features.

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